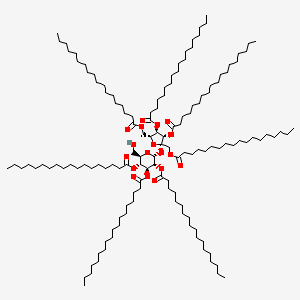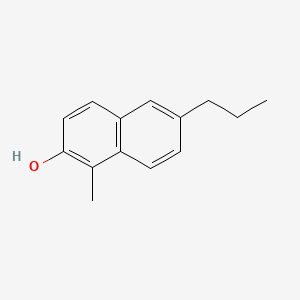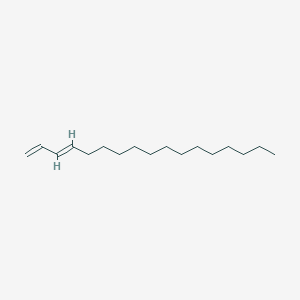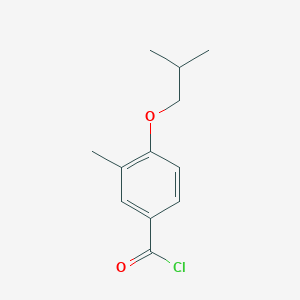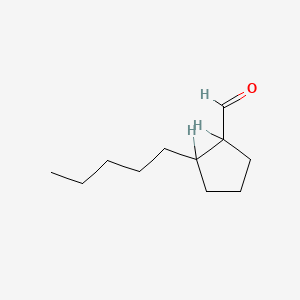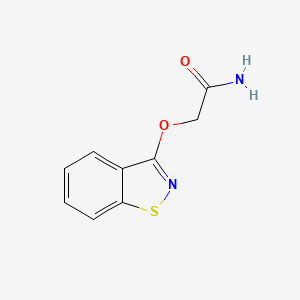
2-(1,2-Benzisothiazol-3-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Benzisothiazol-3-yloxy)acetamide is a compound that belongs to the class of benzisothiazole derivatives Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)acetamide typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with chloroacetamides. The general synthetic route is as follows:
Starting Materials: 1,2-Benzisothiazol-3-one sodium salt and chloroacetamides.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Procedure: The 1,2-benzisothiazol-3-one sodium salt is dissolved in the solvent, and the chloroacetamide is added dropwise. The reaction mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Benzisothiazol-3-yloxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzisothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different benzisothiazole derivatives.
Applications De Recherche Scientifique
2-(1,2-Benzisothiazol-3-yloxy)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent.
Agriculture: The compound has shown potential as an antifungal agent for protecting crops from fungal infections.
Materials Science: Benzisothiazole derivatives, including this compound, are used in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide: This compound has similar structural features and exhibits antimicrobial activity.
2-Arylbenzothiazoles: These compounds share the benzisothiazole scaffold and have diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(1,2-Benzisothiazol-3-yloxy)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
94087-28-2 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(1,2-benzothiazol-3-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-6-3-1-2-4-7(6)14-11-9/h1-4H,5H2,(H2,10,12) |
Clé InChI |
RVOTWSQZXVMKPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


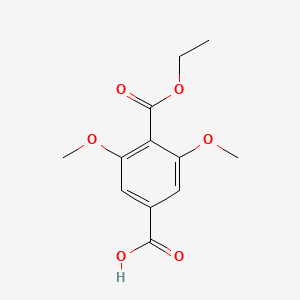
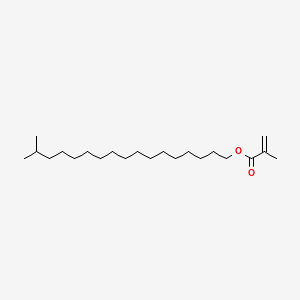

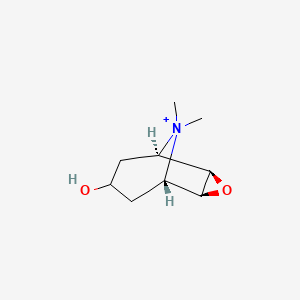
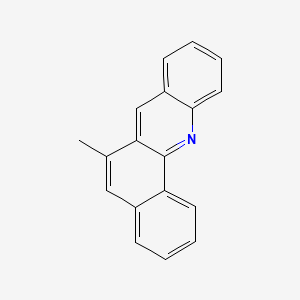
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
